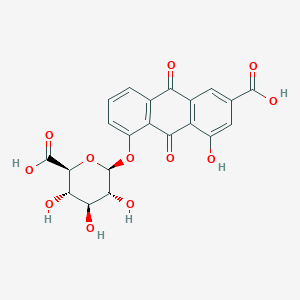

Rhein 8-beta-D-Glucuronide

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIJYIRYSXMDQB-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221055 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70793-10-1 | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein 8-beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rhein 8-beta-D-glucuronide CAS 70793-10-1 properties

Technical Profile: Rhein 8- -D-glucuronide (CAS 70793-10-1)[1]

Executive Summary

Rhein 8-

For drug development professionals, Rhein-8-G is not merely a waste product but a critical marker for hepatic clearance (via UGT1A1/1A9) and a reservoir for systemic rhein via enterohepatic recycling. Its accurate quantification is mandatory for bioequivalence studies of osteoarthritis therapeutics (e.g., Diacerein).

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | 8-((3,4,5-Trihydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid |

| Common Name | Rhein 8- |

| CAS Number | 70793-10-1 |

| Molecular Formula | C |

| Molecular Weight | 460.35 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Highly soluble in water, methanol, DMSO; insoluble in hexane, chloroform. |

| pKa | ~2.8 (Glucuronic acid carboxyl), ~3.2 (Anthraquinone carboxyl) |

| Stability | Sensitive to |

Biosynthesis & Metabolic Pathway

Rhein undergoes extensive first-pass metabolism. The glucuronidation is regioselective, predominantly occurring at the C-8 hydroxyl group , mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

-

Hepatic Metabolism: Mediated primarily by UGT1A1 and UGT1A9 .[1]

-

Intestinal Metabolism: Significant contribution from UGT1A10 , which is highly expressed in the gastrointestinal tract.

-

Regioselectivity: While Rhein-1-glucuronide exists, the 8-glucuronide is often the dominant isomer due to steric accessibility and hydrogen bonding patterns of the anthraquinone core.

Pathway Visualization

Figure 1: Metabolic pathway of Rhein highlighting the central role of UGT isoforms and enterohepatic recycling.

Pharmacokinetics & Disposition

-

Excretion: Rhein-8-G is actively transported into the bile (likely via MRP2) and urine.

-

Enterohepatic Circulation: Upon reaching the large intestine via bile, Rhein-8-G is hydrolyzed by bacterial

-glucuronidases. The liberated Rhein is reabsorbed, creating a "double-peak" phenomenon in plasma concentration-time profiles, extending the apparent half-life of the parent drug. -

Clinical Relevance: In patients with renal impairment, Rhein-8-G accumulation is significant. Since glucuronides can be labile, acyl-glucuronides (though less common for Rhein than ether-glucuronides) can potentially form protein adducts, though Rhein-8-G is an ether glucuronide and chemically stable.

Analytical Profiling

Accurate identification requires distinguishing the 8-glucuronide from the 1-glucuronide.

A. Mass Spectrometry (LC-MS/MS)

-

Ionization: Negative Electrospray Ionization (ESI-).

-

Precursor Ion: m/z 459.1 [M-H]

. -

Product Ions:

-

m/z 283.0 (Rhein aglycone, loss of 176 Da glucuronyl moiety).

-

m/z 239.0 (Decarboxylated Rhein).

-

-

Chromatography: On a C18 column, Rhein-8-G typically elutes before Rhein-1-G and significantly before the Rhein aglycone due to higher polarity.

B. Nuclear Magnetic Resonance (NMR)

-

Proton (

H) NMR (DMSO-d-

Anomeric Proton (H-1'): Doublet at

~5.1–5.3 ppm. -

Coupling Constant (

): ~7.5–8.0 Hz. This large coupling constant confirms the -

Anthraquinone Core: Downfield shifts of H-7 and H-5 compared to free Rhein confirm substitution at the C-8 position.

-

Experimental Protocols

Protocol A: Self-Validating Enzymatic Synthesis

Rationale: Chemical synthesis (Koenigs-Knorr) is low-yield and requires toxic heavy metals. Enzymatic synthesis using liver microsomes is the "Gold Standard" for generating authentic biological standards.

Materials:

-

Rhein substrate (100 µM).

-

Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A9 (0.5 mg protein/mL).

-

UDP-Glucuronic Acid (UDPGA) (2 mM).

-

Alamethicin (50 µg/mg protein) – Critical for pore formation in microsomal membranes.

-

Magnesium Chloride (MgCl

) (5 mM). -

Tris-HCl Buffer (50 mM, pH 7.4).

Workflow:

-

Activation: Pre-incubate HLM with Alamethicin on ice for 15 mins to permeabilize membranes (activates latent UGTs).

-

Incubation: Mix Buffer, MgCl

, Rhein, and Activated HLM at 37°C. -

Initiation: Add UDPGA to start the reaction.

-

Reaction: Incubate for 60–120 minutes with gentle shaking.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Purification: Centrifuge (10,000 x g, 10 min). Inject supernatant into Semi-Prep HPLC to isolate the Rhein-8-G peak (eluting early).

Protocol B: LC-MS/MS Quantification Workflow

Rationale: This protocol ensures separation of the glucuronide from the parent drug, preventing ion suppression.

Step-by-Step:

-

Sample Prep: Mix 50 µL Plasma + 150 µL Acetonitrile (containing Internal Standard, e.g., Danthron). Vortex 1 min. Centrifuge.

-

Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase strength).

-

LC Parameters:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 5 mins.

-

-

Detection: Monitor MRM 459.1

283.0 (Quantifier).

Analytical Workflow Diagram

Figure 2: Standardized LC-MS/MS workflow for the quantification of Rhein 8-glucuronide.

References

-

BenchChem. this compound (CAS 70793-10-1) Product Description. Retrieved from

-

Shimadzu Chemistry & Diagnostics. Rhein 8-ß-D-Glucuronide MSDS and Technical Data. Retrieved from

-

National Institutes of Health (NIH). Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. PMC Article.[3] Retrieved from

-

MDPI. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. Retrieved from

-

Drug Metabolism and Disposition. Use of Isoform-Specific UGT Metabolism to Determine Glucuronidation of Flavonoids.[3][4] Retrieved from

Sources

- 1. xenotech.com [xenotech.com]

- 2. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 3. Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Rhein 8-O-Glucuronide Metabolic Pathway in Humans

This guide provides an in-depth technical analysis of the Rhein 8-O-glucuronide metabolic pathway, designed for researchers in drug metabolism and pharmacokinetics (DMPK).

Executive Summary

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a pharmacologically active anthraquinone derived from Rheum species and a primary metabolite of the osteoarthritis drug diacerein.[1] In humans, the metabolic disposition of Rhein is dominated by glucuronidation.[2] While species differences exist—rats predominantly form stable ether glucuronides—humans exhibit a complex profile involving both the stable Rhein 8-O-glucuronide and the reactive Rhein acyl-glucuronide .

This guide details the biochemical mechanisms, specific UDP-glucuronosyltransferase (UGT) isoforms, and transporter systems governing this pathway.[1] It provides validated protocols for enzymatic synthesis and LC-MS/MS quantification to support translational research.

Biochemical Mechanism & Pathway Architecture[1]

The Glucuronidation Reaction

Rhein contains three potential sites for glucuronidation:

-

C8-Hydroxyl group: Forms Rhein 8-O-glucuronide (Ether glucuronide).[1]

-

C1-Hydroxyl group: Forms Rhein 1-O-glucuronide (Ether glucuronide).[1]

-

C2-Carboxyl group: Forms Rhein acyl-glucuronide (Ester glucuronide).[1]

In human liver microsomes (HLM), the formation of Rhein 8-O-glucuronide is a critical detoxification step.[1] Unlike the acyl-glucuronide, which is electrophilic and implicated in hepatotoxicity via protein adduct formation, the 8-O-glucuronide is chemically stable and serves as a primary elimination product.

UGT Isoform Specificity

The regioselectivity of Rhein glucuronidation is dictated by specific UGT isoforms. Research indicates a distinct profile for the 8-O-position compared to the acyl-glucuronide.[1]

| Metabolite | Primary Human UGT Isoforms | Tissue Localization | Kinetic Characteristics |

| Rhein 8-O-glucuronide | UGT1A8 (Intestinal) > UGT1A1 (Hepatic) > UGT1A9 | Intestine & Liver | High affinity; First-pass metabolism target.[1] |

| Rhein 1-O-glucuronide | UGT1A8 > UGT1A9 > UGT1A7 | Intestine & Liver | Often elutes after 8-O-G in reverse-phase LC.[1] |

| Rhein Acyl-glucuronide | UGT1A1 > UGT1A9 > UGT2B7 | Liver | Associated with immune-mediated toxicity risks.[1] |

Key Insight: While UGT1A8 is the most potent catalyst in vitro, its expression is limited to the extrahepatic (intestinal) tract.[1] Consequently, UGT1A1 and UGT1A9 are the dominant drivers of hepatic clearance and systemic Rhein 8-O-glucuronide levels in humans.

Transporter-Mediated Disposition

Once formed, Rhein 8-O-glucuronide is a polar organic anion (approx.[1][3] MW 460 Da) requiring active transport for cellular efflux.[1]

-

Efflux to Bile (Canalicular): Mediated by MRP2 (ABCC2) .[1] This pathway facilitates biliary elimination and potential enterohepatic recirculation if hydrolyzed by gut bacterial

-glucuronidases. -

Efflux to Blood (Basolateral): Mediated by MRP3 (ABCC3) .[1] This "hopping" mechanism allows the glucuronide to re-enter systemic circulation for eventual renal excretion.[1]

Pathway Visualization (DOT Diagram)[1]

Figure 1: Metabolic pathway of Rhein highlighting the bifurcation between stable 8-O-glucuronidation and reactive acyl-glucuronidation, mediated by tissue-specific UGTs and transporters.[1]

Experimental Protocols

Protocol: Enzymatic Synthesis of Rhein 8-O-Glucuronide

This protocol uses recombinant UGTs or Human Liver Microsomes (HLM) to generate the metabolite for identification or kinetic studies.[1]

Reagents:

-

Phosphate buffer (100 mM, pH 7.4)[1]

-

Alamethicin (50 µg/mL) – Critical for pore formation in microsomes to allow UDPGA entry.[1]

-

UDP-glucuronic acid (UDPGA, 2-5 mM)[1]

-

Rhein stock solution (in DMSO, final <1% v/v)[1]

-

Recombinant UGT1A1 or Pooled HLM (0.5 mg protein/mL)[1]

Procedure:

-

Pre-incubation: Mix buffer, MgCl₂, Rhein (e.g., 10-100 µM), and enzyme source on ice. Add Alamethicin and incubate at 4°C for 15 minutes to activate microsomes.

-

Reaction Start: Pre-warm mixture to 37°C for 3 minutes. Initiate reaction by adding UDPGA.[1][4]

-

Incubation: Incubate at 37°C with shaking.

-

For Kinetics: 10–30 minutes (ensure linear range).

-

For Synthesis: 2–4 hours (replenish UDPGA if necessary).

-

-

Termination: Stop reaction with ice-cold acetonitrile (1:1 volume ratio) containing internal standard (e.g., Chrysophanol or isotope-labeled Rhein).

-

Preparation: Centrifuge at 15,000 x g for 10 minutes (4°C). Inject supernatant into LC-MS/MS.[1]

Protocol: LC-MS/MS Quantification

Distinguishing the 8-O-glucuronide from the 1-O-glucuronide requires chromatographic separation, as they are isobaric.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 10% B to 90% B over 8-10 minutes.

-

Elution Order: Rhein 8-O-glucuronide typically elutes before Rhein 1-O-glucuronide due to higher polarity of the 8-position substitution.

Mass Spectrometry (MRM) Parameters: Operate in Negative Ion Mode (ESI-) .

-

Precursor Ion: m/z 459.1 [M-H]⁻ (Rhein Glucuronide)[1]

-

Product Ion: m/z 283.0 [M-H-176]⁻ (Rhein Aglycone, neutral loss of glucuronic acid)[1]

-

Secondary Transition: m/z 175.0 (Glucuronate fragment)[1]

Analytical Workflow Diagram (DOT)

Figure 2: Analytical workflow for the extraction and specific quantification of Rhein glucuronides.

Clinical Implications & Drug Interactions[5]

Species Differences (Safety Signal)

A critical finding in Rhein metabolism is the divergence between rodents and primates.[1]

-

Rats: Predominantly form stable ether glucuronides (8-O and 1-O).[1]

-

Humans: While 8-O-glucuronide is a major circulating metabolite, humans also have a higher capacity to form the acyl-glucuronide via UGT1A1.[1] Acyl-glucuronides are reactive electrophiles capable of covalent binding to plasma proteins and hepatocellular macromolecules, a mechanism linked to idiosyncratic drug-induced liver injury (DILI).[1] This necessitates careful monitoring of acyl-glucuronide levels during clinical development of Rhein-based therapies.

Drug-Drug Interactions (DDI)

Since Rhein 8-O-glucuronide formation relies heavily on UGT1A1 and UGT1A9 , co-administration with inhibitors of these enzymes (e.g., Atazanavir, Probenecid) may significantly increase systemic Rhein exposure.[1] Conversely, Rhein itself is a potent inhibitor of certain UGTs, potentially altering the pharmacokinetics of co-administered drugs.

References

-

Wu, W., et al. (2014). "In vitro glucuronidation of five rhubarb anthraquinones by intestinal and liver microsomes from humans and rats."[5][6][7] Chemico-Biological Interactions, 219, 18-27.[5][6][8]

-

Yuan, Z., et al. (2018). "Metabolic Activation of Rhein: Insights into the Potential Toxicity Induced by Rhein-Containing Herbs."[1] Journal of Agricultural and Food Chemistry. (Note: This work highlights the acyl-glucuronide species difference). [1]

-

Song, R., et al. (2011). "An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats."[1] MDPI Molecules. [1]

-

Zelcer, N., et al. (2005). "Multidrug resistance proteins 2 and 3 provide alternative routes for hepatic excretion of morphine-glucuronides."[1] Molecular Pharmacology. (Establishes MRP2/3 role for organic anion glucuronides).[1][9]

-

Tukey, R. H., & Strassburg, C. P. (2000). "Human UDP-glucuronosyltransferases: metabolism, expression, and disease."[1] Annual Review of Pharmacology and Toxicology.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ec.europa.eu [ec.europa.eu]

- 3. zelcerlab.eu [zelcerlab.eu]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

biological activity of Rhein 8-glucuronide vs Rhein aglycone

Title: The Glucuronide Paradox: Comparative Biological Profiling of Rhein and Rhein 8-Glucuronide

Executive Summary: In the pharmacodynamics of anthraquinones, the distinction between the aglycone (Rhein) and its primary metabolite (Rhein 8-O-glucuronide, hereafter Rg) represents a classic "Prodrug-Active" dichotomy, yet with a critical twist involving enterohepatic recycling. While Rhein is the effector molecule responsible for anti-inflammatory, anti-cancer, and laxative activities, Rg serves as the hydrophilic transport vehicle. This guide dissects their divergent physicochemical properties, the "Trojan Horse" mechanism of colonic delivery, and the experimental protocols required to distinguish them in biological matrices.

Part 1: Molecular & Physicochemical Distinctions

The biological divergence begins with structure. Rhein is a lipophilic anthraquinone, while Rg is a polar conjugate. This fundamental shift dictates their distribution and clearance.

| Feature | Rhein (Aglycone) | Rhein 8-Glucuronide (Rg) | Biological Implication |

| Structure | Tricyclic aromatic (Anthraquinone) | Glycosidic conjugate at C-8 | Rg is bulky; sterically hindered from binding many nuclear receptors. |

| Lipophilicity (LogP) | High (~3.0 - 3.5) | Low (< 0) | Rhein crosses membranes passively; Rg requires active transport (OATs/MRPs). |

| Solubility | Poor in water; soluble in alkali | High water solubility | Rg is the dominant circulating form in plasma; Rhein requires albumin binding. |

| Primary Role | Effector (Ligand) | Carrier (Detoxification/Delivery) | Rhein binds targets (e.g., NF-κB, PPARγ); Rg is excreted or hydrolyzed. |

Part 2: The Enterohepatic "Trojan Horse" Mechanism

The most critical concept for researchers is that Rg is not merely a waste product; it is a delivery system. Oral administration of Rhein (or Diacerein) leads to rapid glucuronidation in the liver. The resulting Rg is excreted via bile into the intestine.

The Mechanism:

-

Hepatic Phase II: Rhein is glucuronidated by UGTs (mainly UGT1A1/1A9) to Rg.

-

Biliary Excretion: Rg is pumped into the bile ducts by MRP2 (Multidrug Resistance-Associated Protein 2).

-

Colonic Activation: In the distal intestine, bacterial

-glucuronidases (GUS) hydrolyze Rg. -

Reactivation: The liberated Rhein is lipophilic and locally active (laxative effect) or reabsorbed (enterohepatic circulation).

Visualization: The Metabolic Loop

Figure 1: The Enterohepatic Circulation and Bioactivation Pathway of Rhein.

Caption: The metabolic loop showing hepatic inactivation of Rhein to Rg, biliary excretion, and bacterial reactivation in the gut.

Part 3: Comparative Biological Activity

Cytotoxicity and Target Binding

Rhein is the active moiety responsible for cytotoxicity in cancer models (e.g., HepG2, HL-60). It functions by:

-

Inhibiting NF-κB signaling.[1]

-

Disrupting mitochondrial membrane potential (MMP).

-

Generating Reactive Oxygen Species (ROS).

Rg Activity: In contrast, Rg shows negligible direct cytotoxicity. The addition of the glucuronic acid moiety prevents intercalation into DNA and hinders binding to the ATP-binding pockets of kinases.

-

Key Insight: In cell-based assays lacking

-glucuronidase, Rg often appears "inactive." Activity observed in vivo is frequently due to the hydrolysis back to Rhein.

Transporter Interactions (Drug-Drug Interactions)

While Rg is less cytotoxic, it is highly active as an inhibitor of renal transporters, posing a risk for Drug-Drug Interactions (DDIs).

-

Rhein: Substrate for MRP1.

-

Rg: Potent inhibitor of OAT1 (Organic Anion Transporter 1) and OAT3 .

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately study these compounds, one must prevent the spontaneous or enzymatic interconversion during sample preparation.

Protocol: Differential Quantification via LC-MS/MS

Objective: Quantify Rhein and Rg separately in plasma without ex vivo hydrolysis.

1. Sample Collection & Stabilization (Crucial Step)

-

Reagent: Plasma + 2% Formic Acid (to lower pH) + Saccharolactone (10 mM).

-

Why? Saccharolactone is a specific inhibitor of

-glucuronidase. Without it, endogenous enzymes in the sample may convert Rg back to Rhein, artificially inflating Rhein values. -

Temperature: Keep all samples on ice (4°C) immediately.

2. Extraction (Protein Precipitation)

-

Add 300 µL Acetonitrile (containing Internal Standard, e.g., Emodin) to 100 µL stabilized plasma.

-

Vortex (1 min) -> Centrifuge (10,000g, 10 min, 4°C).

-

Collect supernatant. Do not use liquid-liquid extraction with non-polar solvents (like hexane) as it will extract Rhein but leave Rg behind.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile.

-

-

Gradient: Start low organic (10% B) to retain the polar Rg, then ramp to high organic (90% B) to elute the lipophilic Rhein.

-

Transitions (MRM):

-

Rhein: m/z 283.0

239.0 (Negative mode). -

Rg: m/z 459.1

283.0 (Loss of glucuronide moiety).

-

Visualization: Analytical Workflow

Figure 2: Workflow for preventing ex vivo hydrolysis during Rhein/Rg analysis.

Caption: Step-by-step analytical protocol emphasizing the addition of saccharolactone to preserve Rg integrity.

Part 5: Implications for Drug Development[5]

-

Prodrug Design: The natural conversion of Rhein to Rg suggests that synthesizing Rg directly as an oral drug is inefficient for systemic targets (due to poor absorption of the polar molecule) but excellent for colon-targeted delivery (e.g., for ulcerative colitis), utilizing the gut bacteria to release the active drug exactly where needed.

-

Safety Monitoring: High circulating levels of Rg in patients with renal impairment can lead to unexpected toxicity of co-administered drugs (via OAT inhibition), even if Rhein levels appear low.

References

-

Metabolism & Pharmacokinetics

-

Transporter Interactions (OAT/MRP)

-

Gut Microbiota Hydrolysis

-

Cytotoxicity & Mechanism

- Title: Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associ

- Source: British Journal of Cancer

-

Link:[Link]

-

General Pharmacology Review

Sources

- 1. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between rhein acyl glucuronide and methotrexate based on human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species [mdpi.com]

- 8. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Glucuronides hydrolysis by intestinal microbial β-glucuronidases (Gus)" by Christabel Ebuzoeme, Imoh Etim et al. [digitalscholarship.tsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of immunosuppressive drugs with human organic anion transporter (OAT) 1 and OAT3, and multidrug resistance-associated protein (MRP) 2 and MRP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Rhein 8-beta-D-glucuronide: Molecular Characteristics, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhein, an anthraquinone compound predominantly found in medicinal plants such as rhubarb (Rheum palmatum L.), has a long history of use in traditional medicine.[1] Modern pharmacology is actively exploring its diverse biological activities, which include hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The clinical utility of rhein, however, is influenced by its metabolic fate within the body. A key metabolic pathway is glucuronidation, which leads to the formation of metabolites such as Rhein 8-beta-D-glucuronide. This technical guide provides a comprehensive overview of the molecular weight and structure of this compound, its metabolic formation, biological significance, and detailed analytical methodologies for its quantification in biological matrices.

Molecular and Structural Characteristics

This compound is a major metabolite of rhein, formed by the enzymatic conjugation of glucuronic acid to the hydroxyl group at the C8 position of the rhein molecule. This process significantly increases the water solubility of the parent compound, facilitating its excretion.

Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₆O₁₂ | [3][4] |

| Molecular Weight | 460.34 g/mol | [3][4] |

| CAS Number | 70793-10-1 | [3][4] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-((6-carboxy-8-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [5] |

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the attachment of the glucuronic acid moiety to the rhein backbone.

Caption: Chemical structure of this compound.

Metabolic Formation of this compound

The biotransformation of rhein to its glucuronide conjugate is a crucial step in its metabolism and detoxification. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

The Role of UDP-Glucuronosyltransferases (UGTs)

UGTs are a superfamily of enzymes that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. They catalyze the transfer of glucuronic acid from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a nucleophilic functional group, such as a hydroxyl group. This conjugation reaction, known as glucuronidation, generally results in more water-soluble and less biologically active metabolites that are more readily excreted from the body.

The formation of this compound is primarily mediated by UGT isoforms present in the liver and other tissues. While the specific human UGT isoforms responsible for the 8-O-glucuronidation of rhein are still under investigation, studies on similar phenolic compounds suggest the involvement of isoforms from the UGT1A and UGT2B subfamilies.[6] For instance, UGT1A1 and UGT1A9 are known to glucuronidate a variety of phenolic compounds.[7]

Caption: Metabolic pathway of Rhein to this compound.

Biological Significance

While glucuronidation is often viewed as a detoxification pathway, the resulting metabolites are not always inert. In the case of rhein, its glucuronide metabolite, this compound, has been reported to possess biological activities of its own. Emerging evidence suggests that this metabolite may contribute to the overall pharmacological profile of rhein. For example, some studies indicate that rhein and its metabolites may have anti-cancer properties. It is important to note that the biological effects of rhein can be complex, with some reports suggesting potential for nephrotoxicity at high doses.[8] Therefore, understanding the bioactivity of its major metabolites is crucial for a complete assessment of its therapeutic potential and safety profile.

Analytical Methodologies for Quantification in Biological Matrices

Accurate and sensitive quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose, offering high selectivity and sensitivity.

Experimental Protocol: UPLC-MS/MS Quantification in Plasma

This section outlines a typical protocol for the extraction and quantification of this compound from plasma samples.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard, e.g., wogonin) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex 4000 Q-Trap).[9]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 459.1 → Product ion (m/z) 283.0.

-

Internal Standard (e.g., Wogonin): Precursor ion (m/z) 283.1 → Product ion (m/z) 268.1.

-

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Caption: Analytical workflow for the quantification of this compound.

Conclusion

This compound is a significant metabolite of rhein, and a thorough understanding of its physicochemical properties, metabolic formation, and biological activity is paramount for researchers and drug development professionals. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this metabolite, which is essential for advancing our knowledge of the pharmacokinetics and pharmacological effects of rhein and its derivatives. As research in this area continues, a deeper appreciation of the role of metabolites like this compound will undoubtedly contribute to the development of safer and more effective therapeutic agents derived from natural products.

References

-

Zhou, H., et al. (2017). Rhein: A Review of Pharmacological Activities. Evidence-Based Complementary and Alternative Medicine, 2017, 5689215. [Link]

-

MDPI. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. [Link]

-

MDPI. Research Progress on the Positive and Negative Regulatory Effects of Rhein on the Kidney: A Review of Its Molecular Targets. [Link]

-

MDPI. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. [Link]

-

MDPI. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. [Link]

-

ResearchGate. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. [Link]

-

PubMed. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of rhein. [Link]

-

ResearchGate. (I) Tissue distribution profile of Rhein‐8‐O‐β‐D‐glucoside (A), Rhein... [Link]

-

PubMed. Drug glucuronidation by human renal UDP-glucuronosyltransferases. [Link]

-

Shimadzu. Rhein 8-ß-D-Glucuronide. [Link]

-

PubMed. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of rhein. [Link]

-

PubChem. Rhein. [Link]

-

PubChem. Rhein-8-glucoside. [Link]

-

ResearchGate. Mechanism of the glucuronidation reaction catalyzed by... [Link]

-

ACS Publications. Metabolic Activation of Rhein: Insights into the Potential Toxicity Induced by Rhein-Containing Herbs. [Link]

-

PubMed Central. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. [Link]

-

PubMed. The influence of rhein 8-O-β-D-glucopyranoside on the purgative action of sennoside A from rhubarb in mice. [Link]

-

ResearchGate. (PDF) Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. [Link]

-

Shimadzu. Rhein 8-ß-D-Glucuronide. [Link]

-

PubChem. Rhein 8-O--D-Glucopyranoside. [Link]

-

PubMed. A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation. [Link]

-

ResearchGate. Determination of Rhein in blood plasma by HPLC with UV detection and its application to the study of bioequivalence. [Link]

-

YouTube. The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. [Link]

-

PubMed. Metabolism of 14C-rhein and 14C-rhein anthrone in rats. [Link]

Sources

- 1. attractor/attractor-spec.md at main · strongdm/attractor · GitHub [github.com]

- 2. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of rhein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhein 8-β-D-Glucuronide | CAS 70793-10-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. This compound|CAS 70793-10-1 [benchchem.com]

- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: The Pharmacokinetic Role of Rhein 8-Glucuronide in Diacerein Therapy

Topic: Role of Rhein 8-glucuronide in Diacerein Pharmacokinetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that functions as a prodrug. While its clinical efficacy is driven by the active metabolite Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), the pharmacokinetic (PK) profile—specifically its half-life, renal elimination, and enterohepatic recycling—is governed by its metabolic conjugate, Rhein 8-glucuronide .

This guide analyzes the critical role of Rhein 8-glucuronide as a transport and elimination vector. It details the metabolic pathways, the "futile cycle" of enterohepatic recirculation, and validated LC-MS/MS protocols for quantification, providing a roadmap for researchers investigating anthraquinone pharmacokinetics.

Molecular Mechanism of Bioactivation and Metabolism

Diacerein itself is undetectable in systemic circulation. Upon oral administration, it undergoes complete hydrolysis. The pharmacologic activity is exclusively attributed to Rhein, which inhibits interleukin-1 beta (IL-1β) signaling. However, Rhein is lipophilic and requires conjugation for elimination.

The Metabolic Cascade

-

Hydrolysis (Activation): Diacerein is hydrolyzed by presystemic esterases (gut wall and liver) into Rhein.

-

Conjugation (Inactivation/Solubilization): Rhein undergoes extensive Phase II metabolism in the liver. The primary pathway is glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), specifically targeting the phenolic hydroxyl groups at positions 1 and 8.

-

Dominant Metabolite: Rhein 8-β-D-glucuronide is a major circulating metabolite. Unlike the parent compound, this conjugate is highly water-soluble, facilitating renal and biliary excretion.[1]

Pathway Visualization

The following diagram illustrates the conversion of Diacerein to Rhein and its subsequent conjugation.

Figure 1: Metabolic bioactivation of Diacerein and Phase II conjugation pathways.

The "Futile Cycle": Enterohepatic Recirculation

The clinical half-life of Rhein (approx. 7–8 hours) is significantly prolonged by enterohepatic circulation (EHC). Rhein 8-glucuronide plays a pivotal role in this mechanism. It acts not merely as a waste product but as a "carrier" that transports the anthraquinone scaffold back to the gut.

Mechanism of Recirculation

-

Biliary Excretion: A significant fraction of Rhein 8-glucuronide is actively secreted into the bile via Multidrug Resistance-associated Proteins (MRPs).

-

Intestinal Deconjugation: Upon reaching the large intestine, the glucuronide moiety is cleaved by

-glucuronidase enzymes produced by the colonic microbiome. -

Reabsorption: The cleavage restores the lipophilic Rhein, which is reabsorbed into the portal vein, returning to the liver.

This cycle creates a "reservoir" effect, maintaining therapeutic plasma levels despite the drug's relatively rapid clearance from the blood.

EHC Pathway Diagram

Figure 2: Enterohepatic circulation loop showing the deconjugation and reabsorption of Rhein.

Pharmacokinetic Profile & Renal Handling[2][3][4][5]

The interplay between Rhein and its glucuronide determines the drug's safety profile, particularly in renal impairment.

Quantitative PK Summary

The following table summarizes the pharmacokinetic parameters of Rhein following a standard 50 mg oral dose of Diacerein.

| Parameter | Value (Mean ± SD) | Significance |

| Tmax | 2.0 – 3.0 hours | Delayed by food intake (increased bioavailability). |

| Cmax | 3.0 – 3.5 mg/L | Linear kinetics between 50–200 mg doses. |

| Protein Binding | > 99% | Binds mainly to albumin; not saturable, low interaction risk. |

| Elimination T1/2 | 7 – 8 hours | Prolonged by enterohepatic recycling. |

| Renal Excretion | ~20% (Unchanged)~60% (Glucuronide)~20% (Sulfate) | High dependence on renal function for conjugate clearance. |

Impact of Renal Impairment

In patients with severe renal insufficiency (Creatinine Clearance < 30 mL/min), the clearance of Rhein 8-glucuronide is significantly reduced.

-

Risk: Accumulation of the glucuronide can lead to back-conversion to Rhein or competitive displacement of other protein-bound substances.

-

Recommendation: A 50% dose reduction is standard clinical practice to prevent accumulation.

Analytical Methodologies: Quantification Protocol

To accurately study Diacerein pharmacokinetics, researchers must distinguish between free Rhein and Rhein 8-glucuronide. The following LC-MS/MS protocol is a validated approach for plasma analysis.

Protocol: LC-MS/MS Determination

Objective: Simultaneous quantification of Rhein and Rhein 8-glucuronide in human plasma.

Reagents:

-

Internal Standard (IS): Celecoxib or Dantron.

-

Mobile Phase: Acetonitrile (ACN) and 10 mM Ammonium Acetate (pH 4.5).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm.

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma into a centrifuge tube.

-

Add 20 µL of Internal Standard solution.

-

Add 300 µL of acidified ACN (0.1% Formic Acid) to precipitate proteins and stabilize the glucuronide (prevents spontaneous hydrolysis).

-

Vortex for 60 seconds.

-

-

Extraction:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

-

-

Chromatography (Gradient Elution):

-

Flow Rate: 0.8 mL/min.

-

Gradient: Start at 30% ACN, ramp to 90% ACN over 4 minutes, hold for 1 minute, re-equilibrate.

-

-

Mass Spectrometry (Detection):

-

Mode: Negative Ion Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Rhein: m/z 283.0 → 239.0

-

Rhein 8-Glucuronide: m/z 459.1 → 283.0 (Loss of glucuronic acid moiety).

-

-

Validation Criteria:

-

Linearity:

over 10–5000 ng/mL.[2] -

Stability: Glucuronides are pH-sensitive.[3] Ensure samples are kept at 4°C and processed quickly to prevent back-conversion to Rhein, which would artificially inflate "free Rhein" values.

References

-

Nicolas, P., Tod, M., Padoin, C., & Petitjean, O. (1998).[4] Clinical Pharmacokinetics of Diacerein. Clinical Pharmacokinetics, 35(5), 347–359.[4] [Link]

-

Siddiqui, N., Chen, Y., et al. (2025).[5] An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. Metabolites, 15(6), 407.[5] [Link]

-

Mohammed, S.A., Elhabak, M.A., & Eldardiri, M. (2020). Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein.[6] Arabian Journal of Chemistry, 13(1), 3849–3855.[6] [Link]

- Tang, W., & Eisenbrand, G. (1992). Chinese Drugs of Plant Origin: Chemistry, Pharmacology, and Use in Traditional and Modern Medicine. Springer-Verlag. (Reference for Anthraquinone structure and general metabolism).

-

Defen, L., et al. (2016). The effect of food intake on the PK of rhein released from diacerein. Brazilian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Differences Between Rhein and its Major Metabolite, Rhein 8-Glucuronide

Executive Summary

Rhein, an anthraquinone compound found in several medicinal plants, is characterized by a range of pharmacological activities. However, its therapeutic development is significantly hampered by poor aqueous solubility, which contributes to low and variable oral bioavailability.[1][2] In vivo, Rhein undergoes extensive phase II metabolism, primarily through glucuronidation, to form metabolites such as Rhein 8-glucuronide. This metabolic conversion is a critical determinant of Rhein's pharmacokinetic profile, as it drastically alters the molecule's physicochemical properties. The conjugation of glucuronic acid transforms the lipophilic parent drug into a highly water-soluble metabolite, facilitating its systemic clearance and elimination.[3][4] This guide provides a detailed examination of the structural and physicochemical differences between Rhein and Rhein 8-glucuronide, explains the theoretical basis for their starkly different solubilities, presents rigorous experimental protocols for quantifying these differences, and discusses the profound implications for drug development.

Chapter 1: Molecular and Physicochemical Profiles

A molecule's solubility is intrinsically linked to its structure. The transformation from Rhein to Rhein 8-glucuronide represents a classic example of how metabolic conjugation can be leveraged by the body to increase the hydrophilicity of a xenobiotic.

Rhein

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a planar, tricyclic aromatic compound.[1] Its structure is predominantly nonpolar, making it lipophilic and thus poorly soluble in water.[5] It is officially classified as insoluble in water but shows solubility in alkaline solutions and organic solvents like dimethyl sulfoxide (DMSO).[1][6][7] This low aqueous solubility is a primary barrier to its clinical application, affecting its dissolution rate in the gastrointestinal tract and subsequent absorption.[2]

Rhein 8-Glucuronide

Rhein 8-glucuronide is a major phase II metabolite of Rhein.[8] It is formed by the enzymatic conjugation of glucuronic acid to one of Rhein's hydroxyl groups via a glycosidic bond, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] The addition of the glucuronic acid moiety introduces a polyhydroxylated sugar ring and an additional carboxylic acid group. These features dramatically increase the molecule's polarity, hydrogen-bonding capacity, and overall aqueous solubility, a common outcome of glucuronidation that facilitates drug elimination.[3][4][9][10]

Comparative Physicochemical Data

The key physicochemical differences that dictate the solubility profiles of the two molecules are summarized below.

| Property | Rhein | Rhein 8-Glucuronide | Rationale for Difference |

| Chemical Structure | 4,5-dihydroxyanthraquinone-2-carboxylic acid | 5-(β-D-glucopyranosyloxy)-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid[11] | Addition of a bulky, polar glucuronic acid moiety. |

| Molecular Formula | C₁₅H₈O₆[1][6] | C₂₁H₁₈O₁₁[11] | Addition of C₆H₈O₅ from the glucuronic acid conjugate. |

| Molecular Weight | ~284.22 g/mol [1][12] | ~446.4 g/mol [11] | Increased mass due to the large glucuronide group. |

| Aqueous Solubility | Insoluble[1][6][7][13] (<1 mg/mL)[12] | Significantly Higher (Expected) | The glucuronic acid moiety adds multiple hydroxyl groups and a carboxyl group, drastically increasing polarity and hydrogen bonding potential with water.[3][9] |

| Key Functional Groups | 2 Phenolic Hydroxyls, 1 Carboxylic Acid | 1 Phenolic Hydroxyl, 4 Alcoholic Hydroxyls, 2 Carboxylic Acids | The glucuronide adds four hydroxyls and one carboxylic acid, creating a much more hydrophilic molecule. |

Chapter 2: The Theoretical Basis for Solubility Disparity

The dramatic increase in solubility upon glucuronidation is not coincidental but a fundamental mechanism of drug metabolism and detoxification.[4] This transformation is driven by two primary physicochemical principles: a massive increase in polarity and enhanced ionization potential.

The Role of Polarity and Hydrogen Bonding

Water is a highly polar solvent that readily dissolves other polar molecules ("like dissolves like"). The core structure of Rhein is largely a nonpolar anthraquinone scaffold. The addition of the glucuronic acid moiety, which is rich in polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, fundamentally changes the molecule's character. These new groups act as potent hydrogen bond donors and acceptors, allowing Rhein 8-glucuronide to interact favorably with the surrounding water molecules, disrupting water's own hydrogen-bond network and allowing the solute to become solvated.

Caption: Metabolic transformation of Rhein to Rhein 8-glucuronide.

Impact of pH and Ionization

Both Rhein and its glucuronide are acidic molecules. Rhein contains one carboxylic acid and two phenolic hydroxyl groups, while Rhein 8-glucuronide contains two carboxylic acid groups and five hydroxyl groups. In aqueous media, particularly at physiological pH (~7.4), these acidic groups can deprotonate to form negatively charged ions (carboxylates and phenoxides). The ionized form of a molecule is almost always significantly more water-soluble than its neutral form. By adding another carboxylic acid group (pKa ~3-4), glucuronidation ensures the metabolite is substantially ionized and highly soluble under physiological conditions, which is essential for its transport in blood and subsequent renal or biliary excretion.

Chapter 3: Experimental Determination of Solubility

Accurately quantifying solubility is essential for drug development. It is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is typically a high-throughput screening assay where a compound is dissolved in DMSO and then diluted into an aqueous buffer. Precipitation is measured over a short time frame (e.g., <2 hours). This method often overestimates the true solubility because it can generate supersaturated solutions or reflect the solubility of an amorphous, higher-energy solid state.[14][15]

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a specific medium. It is considered the "gold standard" for lead optimization and pre-formulation.[16][17] The most reliable method for its determination is the Shake-Flask Method .[18][19]

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of Rhein and Rhein 8-glucuronide, ensuring a robust and reproducible comparison.

Objective: To determine the equilibrium concentration of a test compound in a specified aqueous buffer at a constant temperature.

Materials:

-

Test compounds (Rhein, Rhein 8-glucuronide) as solid powder.

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Glass vials with screw caps.

-

Orbital shaker or rotator in a temperature-controlled incubator.

-

Centrifuge or filtration device (e.g., syringe filters, 0.22 µm PVDF).

-

Analytical instrument (e.g., HPLC-UV, LC-MS/MS).

-

Volumetric flasks and appropriate solvents for standard preparation.

Methodology:

-

Preparation: Add an excess amount of the solid test compound to a glass vial.

-

Causality Insight: Using an excess of solid is critical to ensure that at the end of the experiment, undissolved solid remains in equilibrium with the saturated solution.[19] This is the fundamental requirement for a true thermodynamic measurement.

-

-

Solubilization: Add a precise volume of the pre-warmed aqueous buffer (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-48 hours.[14][18]

-

Causality Insight: A long incubation with consistent agitation is necessary to allow the dissolution process to reach a true thermodynamic equilibrium.[19] The time required can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h); equilibrium is reached when the measured concentration no longer increases.[19]

-

-

Phase Separation: After equilibration, let the vials stand to allow large particles to settle. Separate the saturated aqueous phase from the undissolved solid. This is typically done by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the solid. Carefully collect the supernatant.

-

Filtration: Withdraw the suspension using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness Note: When filtering, discard the first portion of the filtrate to saturate any potential drug-binding sites on the filter membrane, which could otherwise lead to an underestimation of solubility.[20]

-

-

Quantification: Prepare a series of calibration standards of the test compound in the appropriate solvent. Analyze the standards and the saturated filtrate samples using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: Determine the concentration of the compound in the filtrate by interpolating its response from the calibration curve. The resulting concentration is the thermodynamic solubility.

Sources

- 1. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Rhein | 478-43-3 [chemicalbook.com]

- 8. Elucidation of phase I and phase II metabolic pathways of rhein: species differences and their potential relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhein 8-beta-D-Glucuronide|CAS 70793-10-1 [benchchem.com]

- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rhein (molecule) - Wikipedia [en.wikipedia.org]

- 14. enamine.net [enamine.net]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enterohepatic Circulation of Rhein Glucuronide Metabolites

This guide provides a comprehensive exploration of the enterohepatic circulation of rhein glucuronide metabolites, tailored for researchers, scientists, and drug development professionals. It delves into the intricate biochemical pathways, outlines robust experimental methodologies to elucidate these processes, and discusses the profound implications for the pharmacokinetics and therapeutic applications of rhein and its prodrugs.

Introduction: The Significance of Rhein and its Recirculation

Rhein, an anthraquinone compound, is the primary active metabolite of several naturally occurring compounds and clinically used drugs, such as sennosides found in senna and the anti-osteoarthritis drug diacerein.[1][2] Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and nephroprotective effects, have garnered significant scientific interest.[1][3] However, the bioavailability and systemic exposure of rhein are complex and heavily influenced by its extensive metabolism and subsequent enterohepatic circulation.

Upon oral administration, rhein prodrugs like sennosides largely bypass absorption in the upper gastrointestinal tract.[4][5] They are metabolized by the gut microbiota in the lower intestine to release the active rhein anthrone, which is then absorbed.[4][5] Absorbed rhein undergoes significant phase II metabolism, primarily glucuronidation, in the liver and intestines.[3][6] The resulting rhein glucuronides are then excreted into the bile, re-enter the intestine, and are hydrolyzed back to the parent rhein by bacterial β-glucuronidases, making rhein available for reabsorption.[7][8] This cyclical process, known as enterohepatic circulation, significantly prolongs the half-life of rhein, leading to sustained therapeutic effects but also posing potential challenges in predicting its pharmacokinetics and managing its toxicity.[9][10] A thorough understanding of this pathway is therefore critical for the rational design and development of rhein-based therapeutics.

Section 1: The Biochemical Machinery of Rhein Glucuronide Circulation

The enterohepatic circulation of rhein glucuronides is a multi-step process orchestrated by a series of enzymes and transporters in the liver, intestine, and gut microbiota.

Glucuronidation of Rhein: The Role of UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion.[11][12] This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs).[13][14] Rhein is a substrate for several UGT isoforms, which are abundantly expressed in the liver and intestinal epithelium.[15][16] The glucuronidation of rhein primarily occurs at its hydroxyl and carboxylic acid functional groups, leading to the formation of rhein-O-glucuronides and rhein-acyl-glucuronide.[6][17]

The specific UGT isoforms involved in rhein glucuronidation can influence the rate and extent of its metabolism, thereby impacting its systemic exposure. Identifying these isoforms is a key step in understanding potential drug-drug interactions and inter-individual variability in rhein pharmacokinetics.

Biliary Excretion of Rhein Glucuronides: A Transporter-Mediated Process

Once formed in the hepatocytes, rhein glucuronides are actively transported into the bile. This process is mediated by efflux transporters located on the canalicular membrane of hepatocytes.[18][19] Key transporters involved in the biliary excretion of glucuronide conjugates include Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[11][18] The efficiency of this biliary excretion is a critical determinant of the extent of enterohepatic circulation.

Intestinal Deconjugation: The Contribution of Gut Microbiota

Rhein glucuronides excreted into the small intestine are too polar to be reabsorbed directly.[20] Their re-entry into the systemic circulation is dependent on their hydrolysis back to the parent rhein. This deconjugation is primarily carried out by β-glucuronidase enzymes produced by the gut microbiota.[7][8] The composition and metabolic activity of the gut microbiota can therefore significantly influence the extent of rhein's enterohepatic circulation and, consequently, its bioavailability.[21][22][23] Alterations in the gut microbiome due to diet, disease, or co-administered drugs can lead to significant changes in rhein's pharmacokinetic profile.[24][25]

Below is a diagram illustrating the core enterohepatic circulation pathway of rhein.

Caption: Enterohepatic circulation of rhein glucuronide metabolites.

Section 2: Experimental Methodologies for Investigating Rhein's Enterohepatic Circulation

A multi-pronged experimental approach is necessary to fully characterize the enterohepatic circulation of rhein glucuronides. This involves a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Assays: Mechanistic Insights into Metabolism and Transport

In vitro models are invaluable for dissecting the individual processes of glucuronidation and transport.[26][27]

Objective: To identify the UGT isoforms responsible for rhein glucuronidation and to determine the kinetic parameters of the reaction.

Methodology:

-

Incubation: Incubate rhein with human liver microsomes (or recombinant UGT isoforms) in the presence of the cofactor UDP-glucuronic acid (UDPGA).

-

Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of rhein glucuronides.[28][29]

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Causality behind Experimental Choices:

-

Liver Microsomes: These subcellular fractions are enriched in UGT enzymes, providing a relevant in vitro system for studying hepatic glucuronidation.[6]

-

Recombinant UGTs: Using individual, expressed UGT isoforms allows for the precise identification of the enzymes responsible for metabolizing rhein.[30]

-

LC-MS/MS: This highly sensitive and specific analytical technique enables the accurate quantification of rhein and its glucuronide metabolites in complex biological matrices.[28][31]

Objective: To determine the role of efflux transporters in the biliary excretion of rhein glucuronides.

Methodology:

-

Hepatocyte Culture: Culture primary hepatocytes in a sandwich configuration between two layers of collagen, which allows for the formation of bile canaliculi.[32]

-

Incubation with Rhein: Treat the sandwich-cultured hepatocytes with rhein.

-

Inhibitor Studies: In parallel experiments, co-incubate the cells with known inhibitors of specific efflux transporters (e.g., MRP2 and BCRP).

-

Sample Collection: Collect both the cell lysate and the biliary excretion medium.

-

LC-MS/MS Analysis: Quantify the concentration of rhein glucuronides in both fractions using LC-MS/MS.

-

Data Analysis: Compare the biliary excretion of rhein glucuronides in the presence and absence of inhibitors to determine the contribution of each transporter.

Causality behind Experimental Choices:

-

Sandwich-Cultured Hepatocytes: This in vitro model mimics the polarized nature of hepatocytes in vivo, allowing for the direct measurement of biliary excretion.[32]

-

Specific Inhibitors: The use of selective inhibitors provides a functional assessment of the involvement of individual transporters in the efflux of rhein glucuronides.

In Vivo Studies: A Holistic View of Enterohepatic Circulation

In vivo animal models are essential for understanding the integrated process of enterohepatic circulation and for determining the pharmacokinetic parameters of rhein and its metabolites.[26][27]

Objective: To definitively demonstrate and quantify the extent of enterohepatic circulation of rhein.

Methodology:

-

Animal Model: Utilize two groups of rats: one with intact bile ducts and another with cannulated bile ducts to allow for the external collection of bile.[7][8]

-

Drug Administration: Administer rhein (or a prodrug) to both groups of animals.

-

Sample Collection:

-

Intact Rats: Collect serial blood samples over a 24-48 hour period.

-

Bile Duct-Cannulated Rats: Collect serial blood and bile samples.

-

-

LC-MS/MS Analysis: Quantify the concentrations of rhein and its glucuronide metabolites in plasma and bile using a validated LC-MS/MS method.[28][29]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) for both groups.

Causality behind Experimental Choices:

-

Bile Duct Cannulation: This surgical modification allows for the direct measurement of biliary excretion and prevents the re-entry of metabolites into the intestine, thereby interrupting the enterohepatic circulation.[7][33]

-

Comparison of Pharmacokinetic Profiles: A significant decrease in the plasma AUC and half-life of rhein in bile duct-cannulated animals compared to intact animals provides direct evidence of enterohepatic circulation.[7][8]

The following diagram illustrates the experimental workflow for investigating enterohepatic circulation.

Caption: Experimental workflow for investigating enterohepatic circulation.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data that could be obtained from an in vivo study comparing intact and bile duct-cannulated rats after oral administration of a rhein prodrug.

| Parameter | Intact Rats | Bile Duct-Cannulated Rats |

| Rhein Plasma AUC (ng*h/mL) | 1500 | 500 |

| Rhein Plasma t1/2 (h) | 12 | 4 |

| Rhein Glucuronide in Bile (%) | - | 85 |

Interpretation: The significantly lower plasma AUC and shorter half-life of rhein in the bile duct-cannulated rats strongly indicate substantial enterohepatic circulation. The high percentage of rhein glucuronide recovered in the bile of these animals confirms that biliary excretion is the primary route of elimination for the conjugated metabolite.

Section 3: Implications for Drug Development and Clinical Practice

A thorough understanding of the enterohepatic circulation of rhein glucuronide metabolites has several critical implications:

-

Pharmacokinetic Variability: The extent of enterohepatic circulation can be highly variable between individuals due to differences in UGT expression, transporter activity, and gut microbiota composition.[10] This can lead to significant inter-individual differences in rhein's therapeutic efficacy and toxicity.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit UGTs, MRP2/BCRP, or modulate the gut microbiota can alter the enterohepatic circulation of rhein, potentially leading to adverse drug reactions.[34] For instance, certain antibiotics could reduce the deconjugation of rhein glucuronides, thereby decreasing the systemic exposure to active rhein.[35]

-

Toxicity: While enterohepatic circulation can prolong the therapeutic effect of rhein, it can also contribute to its toxicity, particularly nephrotoxicity and hepatotoxicity, by maintaining sustained plasma concentrations.[3] The formation of reactive acyl glucuronide metabolites may also play a role in rhein-induced toxicity.[6]

-

Formulation Development: Strategies to modulate the enterohepatic circulation of rhein, such as the co-administration of β-glucuronidase inhibitors or the development of targeted release formulations, could be explored to optimize its pharmacokinetic profile and therapeutic index.

Conclusion

The enterohepatic circulation of rhein glucuronide metabolites is a complex and dynamic process that plays a pivotal role in the overall disposition and pharmacological activity of rhein. A comprehensive understanding of the underlying biochemical mechanisms, facilitated by the robust experimental methodologies outlined in this guide, is essential for the successful development and clinical application of rhein-based therapies. By elucidating the interplay between metabolism, transport, and the gut microbiota, researchers can better predict and control the pharmacokinetic behavior of rhein, ultimately leading to safer and more effective treatments.

References

- [Author], [Year]. Enterohepatic circulation of glucuronide metabolites of drugs in dog. PubMed.

- [Author], [Year]. Enterohepatic circulation of glucuronide metabolites of drugs in dog. PMC.

- [Author], [Year].

- [Author], [Year].

- [Author], [Year]. Rapid intestinal glucuronidation and hepatic glucuronide recycling contributes significantly to the enterohepatic circulation of icaritin and its glucuronides in vivo. PubMed.

- [Author], [Year]. Rhein: A Review of Pharmacological Activities. PMC.

- [Author], [Year].

- [Author], [Year]. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC.

- [Author], [Year].

- [Author], [Year].

- [Author], [Year].

- [Author], [Year]. Interaction between rhein acyl glucuronide and methotrexate based on human organic anion transporters. PubMed.

- [Author], [Year].

- [Author], [Year]. Metabolism and pharmacokinetics of anthranoids. PubMed.

- [Author], [Year]. Elucidation of phase I and phase II metabolic pathways of rhein: species differences and their potential relevance. PubMed.

- [Author], [Year].

- [Author], [Year].

- [Author], [Year]. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Source].

- [Author], [Year]. Metabolic Activation of Rhein: Insights into the Potential Toxicity Induced by Rhein-Containing Herbs.

- [Author], [Year].

- [Author], [Year].

- [Author], [Year].

- [Author], [Year].

- [Author], [Year].

- [Author], [Year]. -Reduction of sennosides A and B to pharmacologically active rhein....

- [Author], [Year]. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats.

- [Author], [Year]. Two distinct mechanisms for bilirubin glucuronide transport by rat bile canalicular membrane vesicles. Demonstration of defective ATP-dependent transport in rats (TR-)

- [Author], [Year].

- [Author], [Year]. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates.

- [Author], [Year]. The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification.

- [Author], [Year].

- [Author], [Year].

- [Author], [Year]. Rhein ameliorates inflammation, gut dysbiosis, and renal injury in obesity-related glomerulopathy mice.

- [Author], [Year]. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and.

- [Author], [Year]. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. PubMed.

- [Author], [Year]. In vitro models to detect in vivo bile acid changes induced by antibiotics. NIH.

- [Author], [Year]. Enterohepatic circulation of glucuronide metabolites of drugs in dog.

- [Author], [Year]. (I) Tissue distribution profile of Rhein‐8‐O‐β‐D‐glucoside (A), Rhein....

- [Author], [Year].

- [Author], [Year]. The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube.

- [Author], [Year].

- [Author], [Year].

- [Author], [Year].

- [Author], [Year].

Sources

- 1. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enterohepatic circulation of glucuronide metabolites of drugs in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enterohepatic circulation of glucuronide metabolites of drugs in dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Enterohepatic circulation: Physiological, pharmacokinetic and clinical implications [academia.edu]

- 10. researchgate.net [researchgate.net]

- 11. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucuronidation - Wikipedia [en.wikipedia.org]

- 13. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xenotech.com [xenotech.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Elucidation of phase I and phase II metabolic pathways of rhein: species differences and their potential relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Intestinal absorption of bile acid glucuronides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Rhein ameliorates inflammation, gut dysbiosis, and renal injury in obesity-related glomerulopathy mice [frontiersin.org]

- 23. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rhein ameliorates inflammation, gut dysbiosis, and renal injury in obesity-related glomerulopathy mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats | MDPI [mdpi.com]

- 29. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 33. researchgate.net [researchgate.net]

- 34. Interaction between rhein acyl glucuronide and methotrexate based on human organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity Profile of Rhein Conjugated Metabolites: Mechanisms, Transport, and Risk Assessment

Topic: Toxicity Profile of Rhein Conjugated Metabolites Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a pharmacologically active anthraquinone derived from Rheum palmatum and the active metabolite of the osteoarthritis drug Diacerein. While Rhein exhibits anti-inflammatory and hepatoprotective properties, its clinical utility is shadowed by risks of hepatotoxicity and nephrotoxicity.

A critical, often overlooked determinant of this toxicity is the metabolic fate of Rhein . The toxicity profile is not solely defined by the aglycone but is heavily influenced by its conjugated metabolites—specifically the 1-O-acyl glucuronide and 8-O-ether glucuronide .

This guide dissects the toxicity profile of these conjugates, distinguishing between the reactive toxicity of the acyl glucuronide (protein adduction) and the kinetic toxicity of the ether glucuronide (enterohepatic recycling reservoir). It provides actionable protocols for assessing these risks in drug development.[1]

Metabolic Landscape & Structural Alerts

Rhein undergoes extensive Phase II metabolism, primarily glucuronidation and sulfation. Understanding the structural distinction between the resulting conjugates is paramount for toxicity assessment.

The Two Faces of Glucuronidation

-

Rhein-1-O-

-D-Glucuronide (Acyl Glucuronide):-

Formation: Conjugation at the C2-carboxylic acid group.

-

Enzymes: Catalyzed by UGT1A1, UGT1A9, and UGT2B7.

-

Toxicity Class: High Risk . Acyl glucuronides are electrophilic species.[2] They are chemically unstable and can undergo acyl migration or nucleophilic displacement, leading to covalent binding with plasma and tissue proteins (Haptens).

-

-

Rhein-8-O-

-D-Glucuronide (Ether Glucuronide):-

Formation: Conjugation at the C8-phenolic hydroxyl group.

-

Toxicity Class: Low Direct Reactivity / High Kinetic Risk . This metabolite is chemically stable but serves as a transport form. It is excreted into the bile, hydrolyzed by gut bacterial